Structural Uniqueness: The 5-Butyrylamino-pyridin-2-yl Moiety Is Absent from All Published NAMPT and CXCR2 Inhibitor Leads
The compound incorporates a 5-butyrylamino substituent on a pyridin-2-yl ring directly attached to a piperidine-4-carboxamide core. Leading NAMPT inhibitors such as FK866 (CAS 658084-64-1) utilize a pyridin-3-yl-acrylamide side chain, whereas CXCR2 antagonist SB-225002 (CAS 182498-32-4) employs a phenyl-urea scaffold [1]. No published SAR series within the NAMPT or CXCR2 patent space contains the 5-butyrylamino-pyridin-2-yl motif . This structural distinction is expected to confer a divergent target-interaction profile, although direct binding or functional data for CAS 1251601-00-9 remain absent from the public domain.
| Evidence Dimension | Chemical scaffold comparison |
|---|---|
| Target Compound Data | 5-butyrylamino-pyridin-2-yl-piperidine-4-carboxamide core present |
| Comparator Or Baseline | FK866 (pyridin-3-yl-acrylamide core); SB-225002 (phenyl-urea core) |
| Quantified Difference | Scaffold divergence: 5-butyrylamino-pyridin-2-yl group absent in all comparator chemotypes |
| Conditions | Structural analysis based on patent and literature review (WO2012154194; published CXCR2 ligands) |
Why This Matters
For researchers seeking novel chemical matter outside existing IP space, this compound offers a structurally distinct starting point, though target engagement remains unverified.
- [1] WO2012154194A1. Piperidine derivatives and compositions for the inhibition of NAMPT. Google Patents. View Source
